molecular formula C14H15F2N3O2 B10921900 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methylpyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methylpyrimidin-2-amine

Cat. No.: B10921900
M. Wt: 295.28 g/mol
InChI Key: UFUQFFVNGWPJOQ-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE is a synthetic organic compound characterized by the presence of difluoromethyl and dimethoxyphenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 3,4-dimethoxybenzaldehyde and difluoromethylamine.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents like ClCF2H.

    Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C14H15F2N3O2/c1-17-14-18-9(7-10(19-14)13(15)16)8-4-5-11(20-2)12(6-8)21-3/h4-7,13H,1-3H3,(H,17,18,19)

InChI Key

UFUQFFVNGWPJOQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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